JGB1741

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

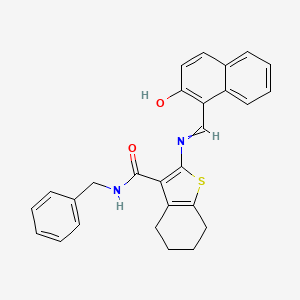

C27H24N2O2S |

|---|---|

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31) |

InChI-Schlüssel |

CRTIXRJWHKMWCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JGB1741: A Technical Guide to its Mechanism of Action as a SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including cancer progression. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on cellular pathways, particularly in the context of oncology. It consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for key assays, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating gene expression, metabolism, and cell survival. Overexpression of SIRT1 has been observed in numerous cancers, where it is believed to promote tumorigenesis by deacetylating and inactivating tumor suppressor proteins, most notably p53. Consequently, the development of specific SIRT1 inhibitors has emerged as a promising therapeutic strategy in oncology. This compound was developed as a sirtinol analog with enhanced potency and specificity for SIRT1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1]

Core Mechanism of Action: SIRT1 Inhibition

This compound exerts its primary effect through the direct inhibition of the deacetylase activity of SIRT1.[1] This inhibition leads to the hyperacetylation of SIRT1 substrates, restoring their normal function.

Re-activation of p53 Tumor Suppressor Pathway

A key downstream consequence of SIRT1 inhibition by this compound is the increased acetylation of the p53 tumor suppressor protein.[1] SIRT1 normally deacetylates p53 at lysine 382 (K382), a modification that marks p53 for degradation and inhibits its transcriptional activity. By blocking this deacetylation, this compound stabilizes p53 in its acetylated, active form.[1]

Activated p53 then transcriptionally upregulates target genes involved in apoptosis and cell cycle arrest. This p53-mediated apoptosis is a central component of this compound's anticancer activity.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (in vitro) | Notes |

| SIRT1 | ~15 µM | Potent and specific inhibition.[1][2] |

| SIRT2 | >100 µM | Weak inhibition.[1][2] |

| SIRT3 | >100 µM | Weak inhibition.[1][2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (24h) |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 µM[1][2] |

| K562 | Chronic Myelogenous Leukemia | 1 µM[1] |

| HepG2 | Hepatocellular Carcinoma | 10 µM[1] |

Downstream Cellular Effects

Inhibition of SIRT1 by this compound triggers a cascade of events culminating in apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

This compound induces apoptosis through the intrinsic mitochondrial pathway. This is characterized by:

-

Modulation of Bcl-2 family proteins: An increase in the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax.[1]

-

Cytochrome c release: Increased mitochondrial membrane permeability leads to the release of cytochrome c into the cytoplasm.[1]

-

PARP cleavage: Activation of caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Cell Cycle Arrest

Treatment with this compound leads to an arrest of cancer cells in the G1 phase of the cell cycle, with a subsequent increase in the sub-G0/G1 population, indicative of apoptotic cells.[1] This effect is consistent with the role of activated p53 in inducing cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro SIRT1 Inhibition Assay

-

Principle: This fluorometric assay measures the deacetylase activity of recombinant SIRT1 on a synthetic acetylated peptide substrate. Inhibition of SIRT1 by this compound results in a decreased fluorescent signal.

-

Protocol:

-

Prepare a reaction mixture containing recombinant human SIRT1 enzyme, NAD+, and the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) in an appropriate assay buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture in a 96-well plate format.

-

Incubate the plate at 37°C for a specified time (e.g., 45 minutes).

-

Add a developer solution that specifically cleaves the deacetylated peptide, releasing a fluorescent moiety.

-

Incubate for an additional period (e.g., 15 minutes) at 37°C.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (SRB or MTT Assay)

-

Principle: This colorimetric assay measures cell viability as an indicator of cell proliferation.

-

Protocol:

-

Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

For an SRB assay, fix the cells with trichloroacetic acid, wash, and stain with sulforhodamine B dye.

-

For an MTT assay, add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.

-

Solubilize the dye or formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis for Acetylated p53

-

Principle: This technique detects and quantifies the levels of acetylated p53 and total p53 in cell lysates.

-

Protocol:

-

Treat cancer cells with this compound or a vehicle control for a specified time.

-

Lyse the cells in a suitable buffer containing protease and deacetylase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for acetylated p53 (K382) or total p53.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities and normalize the acetylated p53 levels to total p53 or a loading control (e.g., β-actin).

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells, including any floating cells in the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Protocol:

-

Treat cells with this compound or a vehicle control.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G0 population.

-

Conclusion

This compound is a potent and specific inhibitor of SIRT1 that demonstrates significant anticancer activity in preclinical models. Its mechanism of action is centered on the inhibition of SIRT1's deacetylase activity, leading to the reactivation of the p53 tumor suppressor pathway. This, in turn, induces p53-mediated apoptosis through the intrinsic mitochondrial pathway and promotes cell cycle arrest. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on SIRT1 inhibition as a therapeutic strategy in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

JGB1741 and the SIRT1 Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of JGB1741, a potent inhibitor of Sirtuin 1 (SIRT1). The document details the core signaling pathways affected by this compound-mediated SIRT1 inhibition, presents quantitative data on its activity, and outlines key experimental protocols.

Introduction to SIRT1 and this compound

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent class III histone deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, apoptosis, and gene expression. By deacetylating both histone and non-histone protein targets, SIRT1 modulates numerous signaling pathways. In the context of cancer, SIRT1 has a dichotomous role, acting as either a tumor promoter or suppressor depending on the cellular context and its specific substrates.

This compound has been identified as a potent and specific small molecule inhibitor of SIRT1. Its ability to block SIRT1 activity leads to the hyperacetylation of SIRT1 substrates, thereby altering downstream signaling cascades and inducing anti-cancer effects in various models.

Quantitative Data on this compound Activity

The inhibitory activity of this compound against sirtuins and its effect on cancer cell proliferation have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Sirtuin Enzymes

| Enzyme | IC50 |

| SIRT1 | ~15 µM[1] |

| SIRT2 | > 100 µM[1] |

| SIRT3 | > 100 µM[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| MDA-MB-231 | Breast Cancer | 0.5 µM |

| K562 | Leukemia | > 1 µM |

| HepG2 | Liver Cancer | > 1 µM |

Core Signaling Pathway: this compound-Mediated SIRT1 Inhibition and p53 Activation

The primary mechanism of action of this compound involves the inhibition of SIRT1, leading to the increased acetylation and activation of the tumor suppressor protein p53.

The this compound-SIRT1-p53 Axis

SIRT1 directly interacts with and deacetylates p53 at lysine 382 (K382). This deacetylation represses the transcriptional activity of p53. By inhibiting SIRT1, this compound prevents the deacetylation of p53, leading to its accumulation in an acetylated, active state. Acetylated p53 can then bind to the promoter regions of its target genes to induce cell cycle arrest, apoptosis, and DNA repair.[2][3][4]

The activation of p53 by this compound-mediated SIRT1 inhibition triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl2 ratio, cytochrome c release from the mitochondria, and subsequent cleavage of PARP.[1]

Modulation of Other Key Signaling Pathways by SIRT1 Inhibition

Beyond p53, SIRT1 deacetylates key regulatory proteins in several other signaling pathways implicated in cancer. Inhibition of SIRT1 by this compound is therefore expected to have broader effects on cellular signaling.

NF-κB Pathway

SIRT1 can deacetylate the p65 subunit of NF-κB at lysine 310, which suppresses its transcriptional activity.[5][6][7][8][9] Inhibition of SIRT1 would therefore be expected to enhance NF-κB signaling. This highlights the context-dependent role of SIRT1, as NF-κB activation can have both pro- and anti-tumorigenic effects.

Wnt/β-catenin Pathway

SIRT1 has been shown to deacetylate β-catenin, a key effector of the Wnt signaling pathway.[10][11][12][13][14] Deacetylation of β-catenin by SIRT1 can promote its nuclear accumulation and subsequent activation of Wnt target genes, which are often involved in cell proliferation and stemness.[14] Therefore, inhibition of SIRT1 by this compound may lead to a decrease in Wnt/β-catenin signaling.

TGF-β Pathway

SIRT1 can interact with and deacetylate several components of the TGF-β signaling pathway, including Smad2, Smad3, Smad4, and the inhibitory Smad7.[15][16][17][18][19] The consequences of these deacetylation events are complex and context-dependent. For instance, deacetylation of Smad7 by SIRT1 can lead to its degradation and promote TGF-β-induced apoptosis.[16] Conversely, SIRT1 can also deacetylate and inhibit the pro-fibrotic effects of Smad3.[17] Inhibition of SIRT1 by this compound would therefore be expected to have multifaceted effects on TGF-β signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of p53 by SIRT1 inhibition enhances elimination of CML leukemia stem cells in combination with imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages [medsci.org]

- 8. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. SIRT1 suppresses adipogenesis by activating Wnt/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Interplay of SIRT1 and Wnt Signaling in Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SIRT1 Mediates the Antagonism of Wnt/β-Catenin Pathway by Vitamin D in Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. SIRT1 inhibits TGF-β-induced endothelial-mesenchymal transition in human endothelial cells with Smad4 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SIRT1 inhibits transforming growth factor beta-induced apoptosis in glomerular mesangial cells via Smad7 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sirt1 activation ameliorates renal fibrosis by inhibiting the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sirt1 Inhibits Atrial Fibrosis by Downregulating the Expression of the Transforming Growth Factor-β1/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

JGB1741: A Potent Modulator of p53 Acetylation via SIRT1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule JGB1741, focusing on its mechanism of action as a SIRT1 inhibitor and its subsequent effects on p53 acetylation and cancer cell apoptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the SIRT1-p53 axis.

Core Mechanism of Action

This compound is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] SIRT1 is known to deacetylate various protein targets, including the tumor suppressor protein p53. By inhibiting SIRT1, this compound leads to an increase in the acetylation of p53, particularly at lysine residue K382.[1] Acetylated p53 exhibits enhanced stability and transcriptional activity, leading to the induction of p53-mediated apoptosis in cancer cells.

Data Presentation

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (Cell-Free Assay) |

| SIRT1 | ~15 µM |

| SIRT2 | >100 µM |

| SIRT3 | >100 µM |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Cell-Based Assay) |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 µM (512 nM) |

| K562 | Chronic Myelogenous Leukemia | 1 µM |

| HepG2 | Hepatocellular Carcinoma | 10 µM |

Table 3: Cellular Effects of this compound on MDA-MB-231 Cells

| Parameter | Observation |

| p53 Acetylation (K382) | Dose-dependent increase |

| Histone H3 Acetylation (K9) | Dose-dependent increase |

| Apoptosis | Increased percentage of apoptotic cells |

| Mitochondrial Membrane Potential | Decrease |

| Multicaspase Activation | Increase |

| Cytochrome c Release | Increase |

| Bax/Bcl2 Ratio | Modulation |

| PARP Cleavage | Increase |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound. These protocols are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.

SIRT1 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified SIRT1 enzyme.

Materials:

-

Purified recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1 substrate)

-

NAD+

-

This compound (dissolved in DMSO)

-

SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a fluorescence enhancer)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in SIRT1 assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

In a 96-well black microplate, add the SIRT1 assay buffer, the fluorogenic SIRT1 substrate, and NAD+ to each well.

-

Add the serially diluted this compound or control solutions to the respective wells.

-

Initiate the reaction by adding the purified SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the procedure to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

MDA-MB-231, K562, or HepG2 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well for MDA-MB-231) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Western Blot for p53 Acetylation

This protocol describes the detection of acetylated p53 in cells treated with this compound.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed MDA-MB-231 cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the acetyl-p53 levels to total p53 and the loading control.

Apoptosis Assays

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Fractionate the cells to separate the cytosolic and mitochondrial fractions using a commercially available kit or a standard protocol.

-

Perform a Western blot on both fractions as described above.

-

Probe the membrane with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

Procedure:

-

Treat MDA-MB-231 cells with this compound.

-

Prepare whole-cell lysates as described for the p53 acetylation Western blot.

-

Perform a Western blot and probe the membrane with an antibody that detects both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). An increase in the 89 kDa band indicates apoptosis.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.

References

JGB1741: A Potent Inducer of Apoptosis in Cancer Cells via SIRT1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 has emerged as a significant small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in carcinogenesis and cellular survival pathways. This technical guide delineates the pivotal role of this compound in inducing apoptosis, particularly in cancer cells. By inhibiting SIRT1, this compound triggers a cascade of molecular events culminating in programmed cell death. This document provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and workflows to support further research and drug development efforts in oncology.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular processes, including stress resistance, metabolism, and longevity.[1][2][3] However, overexpression of SIRT1 has been observed in various cancers, where it promotes cell survival and inhibits apoptosis, making it a compelling target for anticancer therapies.[1][4] this compound is a potent and specific small molecule inhibitor of SIRT1.[5] Developed as a derivative of sirtinol, this compound has demonstrated significant pro-apoptotic effects in several cancer cell lines.[1][4] This guide will explore the molecular mechanisms underlying this compound-induced apoptosis and provide practical information for researchers in the field.

Mechanism of Action

This compound exerts its apoptotic effects primarily through the inhibition of SIRT1's deacetylase activity. This inhibition leads to the hyperacetylation of SIRT1's downstream targets, most notably the tumor suppressor protein p53.[4][5]

Key mechanistic steps include:

-

SIRT1 Inhibition: this compound directly binds to and inhibits the enzymatic activity of SIRT1.[5]

-

p53 Acetylation and Activation: In the absence of SIRT1-mediated deacetylation, p53 becomes acetylated at key lysine residues (e.g., K382).[4] This acetylation enhances p53's stability and transcriptional activity.

-

Induction of Pro-Apoptotic Genes: Activated p53 upregulates the expression of pro-apoptotic proteins, particularly those belonging to the Bcl-2 family, such as Bax.[4][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): An increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.[4]

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4][5]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Quantitative Data

The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 | [1][4] |

| K562 | Chronic Myelogenous Leukemia | 1 | [1][4] |

| HepG2 | Hepatocellular Carcinoma | 10 | [1][4] |

Table 2: Specificity of this compound

| Sirtuin | IC50 (µM) | Reference |

| SIRT1 | ~15 | [5] |

| SIRT2 | >100 | [5] |

| SIRT3 | >100 | [5] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Caption: this compound inhibits SIRT1, leading to p53 acetylation and activation of the mitochondrial apoptotic pathway.

Experimental Workflow: Western Blotting for Apoptotic Markers

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of SIRT1 by a small molecule induces apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

JGB1741: A Novel SIRT1 Inhibitor for Targeted Breast Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JGB1741 is a novel small molecule inhibitor of Sirtuin 1 (SIRT1), a Class III histone deacetylase implicated in a variety of cellular processes, including apoptosis, cell proliferation, and DNA repair. Emerging preclinical evidence suggests that this compound holds promise as a therapeutic agent for breast cancer, particularly in aggressive, metastatic subtypes. This technical guide provides a comprehensive overview of the current state of research on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SIRT1 inhibition in oncology.

Introduction

Sirtuin 1 (SIRT1) is an NAD+-dependent protein deacetylase that plays a critical role in regulating a wide array of cellular functions. In the context of cancer, SIRT1 has been shown to have a dual role, acting as both a tumor promoter and a tumor suppressor depending on the cellular context. However, in several cancers, including breast cancer, overexpression of SIRT1 is associated with poor prognosis and resistance to therapy. SIRT1 promotes cell survival and proliferation by deacetylating and inactivating tumor suppressor proteins such as p53. Therefore, inhibition of SIRT1 has emerged as a promising therapeutic strategy for a variety of malignancies.

This compound is a potent and selective small molecule inhibitor of SIRT1.[1] This guide will delve into the technical details of this compound's activity in breast cancer models, providing a foundation for further research and development.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1's deacetylase activity. This inhibition leads to the hyperacetylation of various SIRT1 substrates, most notably the tumor suppressor protein p53.

-

SIRT1 Inhibition: this compound directly binds to SIRT1, blocking its catalytic activity.[1]

-

p53 Acetylation: Inhibition of SIRT1 leads to an increase in the acetylation of p53 at key lysine residues.[1]

-

Induction of Apoptosis: Acetylated p53 is activated, leading to the transcriptional upregulation of pro-apoptotic genes and ultimately, programmed cell death.[1]

The proposed signaling pathway for this compound-induced apoptosis is depicted below:

Preclinical Data

The anti-cancer activity of this compound has been evaluated in preclinical studies, primarily using the human metastatic breast cancer cell line MDA-MB-231.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and pro-apoptotic effects in breast cancer cell lines.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| MDA-MB-231 | Cell Proliferation | IC50 | 0.5 µM | [1] |

| K562 (Leukemia) | Cell Proliferation | IC50 | 1 µM | [1] |

| HepG2 (Hepatoma) | Cell Proliferation | IC50 | 10 µM | [1] |

Table 1: In Vitro Potency of this compound

Pharmacodynamic Markers

Treatment of MDA-MB-231 cells with this compound leads to molecular changes consistent with its mechanism of action.

| Marker | Method | Observation | Reference |

| H3 (K9) Acetylation | Western Blot | Dose-dependent increase | [1] |

| p53 (K382) Acetylation | Western Blot | Dose-dependent increase | [1] |

| Cytochrome c Release | Western Blot | Increase | [1] |

| Bax/Bcl2 Ratio | Western Blot | Modulation | [1] |

| PARP Cleavage | Western Blot | Increase | [1] |

| Apoptotic Cells | Flow Cytometry | Increased percentage | [1] |

| Mitochondrial Membrane Potential | Flow Cytometry | Decrease | [1] |

| Multicaspase Activation | Flow Cytometry | Increase | [1] |

Table 2: Pharmacodynamic Effects of this compound in MDA-MB-231 Cells

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture

-

Cell Line: MDA-MB-231 (human breast adenocarcinoma)

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Western Blot Analysis

This protocol is for the detection of protein expression and post-translational modifications.

References

JGB1741: A Potent SIRT1 Inhibitor with Anti-Cancer Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including carcinogenesis. Developed as a derivative of the known SIRT1 inhibitor sirtinol, this compound demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, with a particularly pronounced activity in metastatic breast cancer. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its known biological effects.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating cellular stress responses, DNA repair, and apoptosis.[1] Overexpression of SIRT1 has been observed in numerous cancers, where it is believed to promote cell survival and proliferation, in part by deacetylating and inactivating the tumor suppressor protein p53.[2] Consequently, the development of small molecule inhibitors of SIRT1 has emerged as a promising therapeutic strategy for cancer.

This compound (also known as ILS-JGB-1741) is a synthetic small molecule designed to inhibit the enzymatic activity of SIRT1.[2] Its chemical name is 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide. This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings related to this compound and providing detailed methodologies for its study.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the direct inhibition of SIRT1 deacetylase activity. This inhibition leads to the hyperacetylation of SIRT1 substrates, most notably the tumor suppressor protein p53.[2]

Signaling Pathway of this compound Action:

The increased acetylation of p53 at key lysine residues, such as K382, enhances its transcriptional activity.[1][2] This, in turn, upregulates the expression of pro-apoptotic genes, including Bax, while downregulating anti-apoptotic genes like Bcl-2. The subsequent shift in the Bax/Bcl2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death (apoptosis).[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound against Sirtuins [2]

| Sirtuin Target | IC50 (μM) |

| SIRT1 | ~15 |

| SIRT2 | >100 |

| SIRT3 | >100 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 |

| K562 | Chronic Myelogenous Leukemia | 1 |

| HepG2 | Hepatocellular Carcinoma | 10 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

SIRT1 Inhibition Assay (In Vitro)

This protocol is a generalized procedure based on commercially available kits used to assess the inhibitory activity of compounds against SIRT1.

Workflow for SIRT1 Inhibition Assay:

Methodology:

-

Reagent Preparation: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., derived from p53), and NAD+ are prepared in an assay buffer. A serial dilution of this compound is also prepared.

-

Reaction Incubation: The SIRT1 enzyme, substrate, NAD+, and varying concentrations of this compound (or vehicle control) are combined in a microplate and incubated at 37°C.

-

Development: A developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent group, is added to each well. The plate is then incubated at 37°C.

-

Fluorescence Measurement: The fluorescence of each well is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the IC50 value is calculated using a suitable curve-fitting algorithm.

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, K562, HepG2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

-

Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration.

Western Blot Analysis for Acetylated p53

This protocol is used to determine the effect of this compound on the acetylation status of p53.

Workflow for Western Blot Analysis:

Methodology:

-

Cell Treatment and Lysis: MDA-MB-231 cells are treated with this compound for a specified time. The cells are then lysed in a suitable buffer containing protease and deacetylase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 Lys382). A primary antibody for total p53 and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The level of acetylated p53 is normalized to the total p53 and/or the loading control.

Apoptosis Assays

Flow cytometry is a powerful tool to quantify apoptosis induced by this compound.

Methodology (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: MDA-MB-231 cells are treated with this compound for the desired time.

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Preclinical and Clinical Status

To date, published literature on this compound is limited to in vitro studies. There is no publicly available information regarding in vivo efficacy, pharmacokinetics, or the initiation of any clinical trials for this compound. Further preclinical development would be required to assess its potential as a therapeutic agent.

Conclusion

This compound is a potent and selective inhibitor of SIRT1 that demonstrates significant anti-proliferative and pro-apoptotic activity in cancer cell lines, particularly in a model of metastatic breast cancer. Its mechanism of action involves the hyperacetylation and activation of the p53 tumor suppressor pathway. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to determine its suitability for clinical development.

References

JGB1741: A Potent and Specific SIRT1 Inhibitor with Anti-Cancer Activity

A Technical Whitepaper on Target Specificity, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase implicated in various cellular processes, including cancer pathogenesis. This document provides a comprehensive technical overview of this compound, focusing on its target specificity, mechanism of action, and the preclinical data supporting its potential as an anti-cancer agent. This compound demonstrates significant inhibitory activity against SIRT1, leading to the hyperacetylation of key tumor suppressor proteins, most notably p53. This event triggers a cascade of downstream effects culminating in p53-mediated apoptosis. The data presented herein, including in vitro enzyme inhibition and cell-based assay results, underscore the potential of this compound as a promising candidate for further investigation in oncology drug development.

Introduction

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular stress responses, DNA repair, and apoptosis.[1][2] Dysregulation of SIRT1 activity has been linked to the progression of various cancers, making it an attractive target for therapeutic intervention.[1][3] this compound, a sirtinol analogue, has emerged as a potent and selective inhibitor of SIRT1.[4][5] This whitepaper details the target specificity of this compound, elucidates its mechanism of action in inducing cancer cell apoptosis, and presents the available preclinical data.

Target Specificity of this compound

This compound was designed as a derivative of sirtinol, a known SIRT1 inhibitor, to enhance its inhibitory potency.[2] In vitro enzymatic assays have demonstrated that this compound is a potent inhibitor of SIRT1 with a half-maximal inhibitory concentration (IC50) of approximately 15 μM.[2] Importantly, this compound exhibits significant selectivity for SIRT1 over other sirtuin isoforms, with IC50 values greater than 100 μM for both SIRT2 and SIRT3, indicating a favorable specificity profile.[2]

Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms

| Sirtuin Isoform | IC50 (μM) |

| SIRT1 | ~15 |

| SIRT2 | >100 |

| SIRT3 | >100 |

Mechanism of Action

The anti-cancer activity of this compound is primarily attributed to its inhibition of SIRT1, which leads to the hyperacetylation and activation of the p53 tumor suppressor protein.[2] In its deacetylated state, p53 is targeted for degradation. However, upon acetylation, p53 is stabilized and activated, enabling it to transcriptionally regulate genes involved in cell cycle arrest and apoptosis.[6]

The proposed signaling pathway for this compound-induced apoptosis is as follows:

Experimental evidence supporting this mechanism includes the observation of a dose-dependent increase in the acetylation of p53 at lysine 382 in MDA-MB-231 breast cancer cells treated with this compound.[2] This increased p53 acetylation is correlated with downstream apoptotic events, including a modulated Bax/Bcl2 ratio, the release of cytochrome c from the mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2]

Preclinical Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated in a panel of human cancer cell lines. The compound demonstrated potent growth inhibition in chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and metastatic breast cancer (MDA-MB-231) cell lines.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| K562 | Chronic Myelogenous Leukemia | 1 |

| HepG2 | Hepatocellular Carcinoma | 10 |

| MDA-MB-231 | Metastatic Breast Cancer | 0.5 |

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the activity of this compound. These should be adapted from the specific details provided in the primary literature.

SIRT1 Enzymatic Assay

A fluorometric assay is typically used to measure the enzymatic activity of SIRT1. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate by recombinant human SIRT1.

-

Reagents: Recombinant human SIRT1, fluorogenic acetylated peptide substrate, NAD+, SIRT1 assay buffer, and a developer solution.

-

Procedure:

-

In a 96-well plate, combine the assay buffer, NAD+, and varying concentrations of this compound.

-

Add recombinant SIRT1 to initiate the reaction.

-

Incubate at 37°C for a specified time.

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents: Cancer cell lines (e.g., MDA-MB-231), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Western Blot for p53 Acetylation

Western blotting is used to detect the levels of acetylated p53 in cells treated with this compound.

-

Reagents: MDA-MB-231 cells, this compound, lysis buffer, primary antibodies (anti-acetyl-p53, anti-p53, anti-β-actin), and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Procedure:

-

Treat MDA-MB-231 cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells.

-

Reagents: MDA-MB-231 cells, this compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vivo and Clinical Data

To date, there is no publicly available information on the in vivo efficacy, pharmacokinetics, or clinical trials of this compound. Further studies are required to evaluate the therapeutic potential of this compound in animal models and, subsequently, in human clinical trials. The development of sirtinol analogs and other SIRT1 inhibitors is an active area of research, and future investigations may provide insights into the in vivo activity of this compound.[5][7]

Conclusion

This compound is a potent and specific inhibitor of SIRT1 that demonstrates significant anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanism of action is well-defined, proceeding through the inhibition of SIRT1 and the subsequent activation of p53-mediated apoptosis. The preclinical data presented in this whitepaper highlight this compound as a promising lead compound for the development of novel anti-cancer therapies. Further in vivo studies are warranted to fully assess its therapeutic potential.

Experimental Workflow and Logical Relationships

References

- 1. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecules Targeting Programmed Cell Death in Breast Cancer Cells [mdpi.com]

- 5. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

JGB1741: A Potent and Selective SIRT1 Inhibitor

CAS Number: 1256375-38-8

Abstract

JGB1741 is a potent and selective small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2][3] Its CAS number is 1256375-38-8.[1] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, mechanism of action, and relevant experimental protocols. This compound has been shown to inhibit SIRT1 with an IC50 of approximately 15 μM in cell-free assays and demonstrates significantly weaker inhibition of SIRT2 and SIRT3.[1][2] In cellular contexts, it effectively inhibits the proliferation of various cancer cell lines, notably metastatic breast cancer cells, by inducing p53-mediated apoptosis.[1][3] This is achieved through the hyperacetylation of p53, a key tumor suppressor protein, leading to the modulation of downstream apoptotic markers such as the Bax/Bcl2 ratio, cytochrome c release, and PARP cleavage.[2] This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory and anti-proliferative activities.

Table 1: Inhibitory Activity of this compound against Sirtuin Enzymes

| Enzyme | IC50 (μM) | Assay Type | Reference |

| SIRT1 | ~15 | Cell-free | [1][2] |

| SIRT2 | >100 | Cell-free | [1][2] |

| SIRT3 | >100 | Cell-free | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-231 | Metastatic Breast Cancer | 512 | [1] |

| K562 | Chronic Myelogenous Leukemia | >1000 | [3] |

| HepG2 | Hepatocellular Carcinoma | >1000 | [3] |

Signaling Pathway

This compound exerts its primary effect by inhibiting the deacetylase activity of SIRT1. This inhibition leads to the hyperacetylation of SIRT1's substrates, most notably the tumor suppressor protein p53. Acetylated p53 is activated, leading to the transcriptional upregulation of pro-apoptotic genes, including BAX. This shifts the Bax/Bcl2 ratio in favor of apoptosis, which in turn promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then activates the caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

SIRT1 Inhibition Assay (Cell-Free)

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution in DMSO

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. Include a DMSO-only control.

-

In a 96-well plate, add 25 µL of the diluted this compound or control.

-

Add 50 µL of a solution containing the SIRT1 enzyme and the fluorogenic substrate in assay buffer.

-

Initiate the reaction by adding 25 µL of NAD+ solution.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution containing a nicotinamide-releasing enzyme.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Proliferation Assay (MDA-MB-231 cells)

This protocol details the use of a colorimetric assay (e.g., MTT or SRB) to measure the anti-proliferative effect of this compound on MDA-MB-231 breast cancer cells.

Materials:

-

MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. Include a DMSO-only control.

-

Replace the medium in the wells with the this compound dilutions or control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.

-

For SRB assay: Fix the cells with 10% trichloroacetic acid, wash, and stain with 0.4% SRB solution. Wash again and solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 510 nm for SRB).

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Western Blot for p53 Acetylation

This protocol describes the detection of acetylated p53 in this compound-treated cells by Western blotting.

Materials:

-

MDA-MB-231 cells

-

This compound

-

RIPA lysis buffer with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MDA-MB-231 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against acetyl-p53 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total p53 and β-actin to ensure equal loading.

Cytochrome c Release Assay

This protocol outlines a method to detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

This compound-treated and control cells

-

Digitonin-based cell permeabilization buffer

-

Mitochondrial isolation buffer

-

Western blot materials (as in 3.3)

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

Procedure:

-

Treat cells with this compound as desired.

-

Harvest the cells and gently permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction.

-

Centrifuge to separate the cytosolic supernatant from the pellet containing mitochondria.

-

Lyse the mitochondrial pellet using a suitable lysis buffer.

-

Perform a Western blot on both the cytosolic and mitochondrial fractions.

-

Probe the blot with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

-

Probe for COX IV and GAPDH to confirm the purity of the mitochondrial and cytosolic fractions, respectively.

PARP Cleavage Assay

This protocol describes the detection of cleaved PARP, a hallmark of apoptosis, by Western blotting.

Materials:

-

This compound-treated and control cells

-

Lysis buffer and Western blot materials (as in 3.3)

-

Primary antibody that detects both full-length (116 kDa) and cleaved (89 kDa) PARP

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Prepare whole-cell lysates as described in the Western blot protocol (3.3).

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody that recognizes both full-length and cleaved PARP.

-

The appearance of the 89 kDa cleaved PARP fragment indicates apoptosis.

Conclusion

This compound is a valuable research tool for studying the biological roles of SIRT1 and for investigating potential therapeutic strategies targeting this enzyme, particularly in the context of cancer. Its selectivity for SIRT1 over other sirtuins and its well-defined mechanism of action involving p53-mediated apoptosis make it a specific probe for elucidating SIRT1-dependent signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of this potent inhibitor.

References

JGB1741: A Potent Inhibitor of SIRT1 with Anti-Proliferative and Pro-Apoptotic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

JGB1741 is a small molecule inhibitor of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Overexpression of SIRT1 has been implicated in the progression of several cancers, making it a compelling target for anti-cancer drug development. This compound has demonstrated potent inhibitory activity against SIRT1 and has shown significant anti-proliferative and pro-apoptotic effects in cancer cell lines, primarily through the modulation of the p53 signaling pathway. This technical guide provides a comprehensive overview of the IC50 value of this compound against SIRT1, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound against sirtuins and its effect on cancer cell proliferation are summarized in the table below.

| Target/Cell Line | Parameter | Value | Assay Type | Reference |

| SIRT1 | IC50 | ~15 µM | Cell-free enzymatic assay | [1] |

| SIRT2 | IC50 | > 100 µM | Cell-free enzymatic assay | [2] |

| SIRT3 | IC50 | > 100 µM | Cell-free enzymatic assay | [2] |

| MDA-MB-231 (human breast cancer) | IC50 | 512 nM (0.5 µM) | Cell proliferation assay | [1][2] |

| K562 (human leukemia) | IC50 | 1 µM | Cell proliferation assay | [1] |

| HepG2 (human liver cancer) | IC50 | 10 µM | Cell proliferation assay | [1] |

Experimental Protocols

Biochemical SIRT1 Deacetylase Inhibition Assay (In Vitro)

This protocol is a representative method for determining the IC50 value of this compound against SIRT1 in a cell-free system, based on commercially available kits and common laboratory practices.[3][4]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

Nicotinamide adenine dinucleotide (NAD+)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations for the IC50 determination.

-

In a 96-well black microplate, add the assay buffer, recombinant SIRT1 enzyme, and the fluorogenic substrate to each well.

-

Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Initiate the deacetylase reaction by adding NAD+ to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour), protected from light.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for a further 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT1 inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of MDA-MB-231 human breast cancer cells.[1][5]

Materials:

-

MDA-MB-231 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

Western Blot Analysis of p53 Acetylation

This protocol outlines the steps to detect changes in the acetylation of p53 at lysine 382 (K382) in MDA-MB-231 cells treated with this compound.[1][6][7][8][9]

Materials:

-

MDA-MB-231 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat MDA-MB-231 cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-p53 (Lys382) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizations

This compound Experimental Workflow

Caption: A flowchart illustrating the key experimental steps in the characterization of this compound.

This compound Signaling Pathway

Caption: The proposed signaling pathway for this compound-induced apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Stimulation of free radical generation in human leukocytes by various agents including tumor necrosis factor is a calmodulin dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cellmolbiol.org [cellmolbiol.org]

- 6. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 8. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of JGB1741 on the Sirtuin Family of Proteins: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JGB1741 is a small molecule inhibitor that has demonstrated specificity for Sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent deacetylases. The sirtuins play crucial roles in a variety of cellular processes, including gene regulation, metabolism, and apoptosis.[1] Due to their involvement in the pathophysiology of numerous diseases, including cancer, sirtuins have emerged as significant targets for therapeutic development. This technical guide provides a comprehensive analysis of the known effects of this compound on the sirtuin family of proteins, with a focus on its inhibitory activity, its impact on cancer cell proliferation, and the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified against several members of the sirtuin family and in cell-based assays. The following tables summarize the available data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Inhibition of Sirtuin Enzymes by this compound

| Sirtuin Isoform | IC50 Value (in a cell-free assay) | Reference(s) |

| SIRT1 | 15 µM | [1][2] |

| SIRT2 | > 100 µM | [1][2] |

| SIRT3 | > 100 µM | [1][2] |

| SIRT4 | Data not publicly available | |

| SIRT5 | Data not publicly available | |

| SIRT6 | Data not publicly available | |

| SIRT7 | Data not publicly available |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | IC50 Value | Reference(s) |

| MDA-MB-231 (Metastatic Breast Cancer) | Cell Proliferation | 512 nM | [1] |

Based on current data, this compound is a specific inhibitor of SIRT1 with significantly weaker activity against SIRT2 and SIRT3.[1][2] Its potent anti-proliferative effect on the MDA-MB-231 breast cancer cell line suggests a mechanism of action that is highly effective in a cellular context.[1]

Mechanism of Action: SIRT1 Inhibition and p53-Mediated Apoptosis

This compound exerts its anti-cancer effects through the inhibition of SIRT1, which leads to an increase in the acetylation of the tumor suppressor protein p53.[1][2] SIRT1 is known to deacetylate p53, thereby suppressing its transcriptional activity. By inhibiting SIRT1, this compound allows for the hyperacetylation of p53, which in turn enhances its ability to induce apoptosis.[1][2] This p53-mediated apoptosis is a key mechanism for eliminating cancer cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for the key experiments cited in the evaluation of this compound.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against SIRT1.

Objective: To determine the IC50 value of this compound for SIRT1 inhibition.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorescent group)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the fluorogenic SIRT1 substrate, and NAD+.

-

Add the various concentrations of this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the recombinant SIRT1 enzyme to all wells except the negative control.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

References

JGB1741: A Potent SIRT1 Inhibitor for the Regulation of Gene Silencing and Induction of Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC).[1] SIRT1 plays a crucial role in various cellular processes, including the regulation of gene expression, DNA repair, and cell survival.[2] In the context of cancer, SIRT1 is often overexpressed and contributes to tumorigenesis by deacetylating and inactivating tumor suppressor proteins, such as p53, and by promoting the silencing of tumor suppressor genes through histone modification.[1][2] this compound has emerged as a promising therapeutic candidate due to its ability to inhibit SIRT1 activity, leading to the reactivation of p53-mediated apoptosis and potentially reversing epigenetic gene silencing.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: SIRT1 Inhibition and p53 Activation

This compound exerts its anti-cancer effects primarily through the inhibition of SIRT1's deacetylase activity. SIRT1 is a NAD+-dependent enzyme that removes acetyl groups from lysine residues on both histone and non-histone proteins.[2] One of the most critical non-histone targets of SIRT1 in cancer is the tumor suppressor protein p53.[1]